2-(4-Methyl-1H-pyrazol-1-yl)pyridine-3-carbaldehyde
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Overview
Description
2-(4-Methyl-1H-pyrazol-1-yl)pyridine-3-carbaldehyde is a heterocyclic compound that features both pyrazole and pyridine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methyl-1H-pyrazol-1-yl)pyridine-3-carbaldehyde typically involves the reaction of 4-methyl-1H-pyrazole with 3-pyridinecarboxaldehyde under controlled conditions. One common method involves the use of a catalyst such as Rhodium (III) to facilitate the C-H bond functionalization . The reaction is usually carried out in a solvent like ethanol or water, and the mixture is refluxed for several hours under an inert atmosphere .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, using industrial-grade solvents and catalysts, and employing continuous flow reactors to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methyl-1H-pyrazol-1-yl)pyridine-3-carbaldehyde can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Halogens in the presence of a base like sodium hydroxide.
Major Products
Oxidation: 2-(4-Methyl-1H-pyrazol-1-yl)pyridine-3-carboxylic acid.
Reduction: 2-(4-Methyl-1H-pyrazol-1-yl)pyridine-3-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-Methyl-1H-pyrazol-1-yl)pyridine-3-carbaldehyde has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(4-Methyl-1H-pyrazol-1-yl)pyridine-3-carbaldehyde largely depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, altering their activity. For example, it can act as an inhibitor by binding to the active site of an enzyme, thereby blocking substrate access . In material science, its photophysical properties are influenced by the electronic interactions between the pyrazole and pyridine rings, which can be modulated by substituents on these rings .
Comparison with Similar Compounds
Similar Compounds
2-(1H-Pyrazol-1-yl)pyridine-3-carbaldehyde: Lacks the methyl group on the pyrazole ring, which can affect its reactivity and binding properties.
2-(4-Methyl-1H-pyrazol-1-yl)pyridine-4-carbaldehyde: The position of the aldehyde group is different, which can influence the compound’s chemical behavior and applications.
Uniqueness
2-(4-Methyl-1H-pyrazol-1-yl)pyridine-3-carbaldehyde is unique due to the presence of both pyrazole and pyridine rings, which confer distinct electronic properties and reactivity. The methyl group on the pyrazole ring can also enhance its binding affinity in coordination chemistry and its photophysical properties in material science applications .
Properties
Molecular Formula |
C10H9N3O |
---|---|
Molecular Weight |
187.20 g/mol |
IUPAC Name |
2-(4-methylpyrazol-1-yl)pyridine-3-carbaldehyde |
InChI |
InChI=1S/C10H9N3O/c1-8-5-12-13(6-8)10-9(7-14)3-2-4-11-10/h2-7H,1H3 |
InChI Key |
WMDKWWATJWBOCM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(N=C1)C2=C(C=CC=N2)C=O |
Origin of Product |
United States |
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